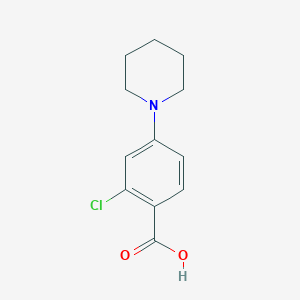

2-Chloro-4-piperidinobenzenecarboxylic acid

Description

Properties

IUPAC Name |

2-chloro-4-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-11-8-9(4-5-10(11)12(15)16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEGNVWKMCMZTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441460 | |

| Record name | 2-Chloro-4-piperidinobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313674-11-2 | |

| Record name | 2-Chloro-4-piperidinobenzenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-piperidinobenzenecarboxylic Acid

Introduction: Bridging Structure and Function in Drug Development

In the landscape of modern drug discovery, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific evaluation. A molecule's intrinsic physicochemical properties are the bedrock of this evaluation, dictating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3][4][5] This guide provides an in-depth analysis of the key physicochemical characteristics of 2-Chloro-4-piperidinobenzenecarboxylic acid, a molecule of interest for researchers in medicinal chemistry and pharmacology.

While specific experimental data for this exact molecule is not extensively documented in public literature, this guide will synthesize predictive insights based on its constituent chemical moieties: a 2-chlorobenzoic acid core and a 4-piperidine substituent. We will not only present the predicted properties but also, critically, detail the robust experimental methodologies required to validate these characteristics. This approach ensures that the guide serves as both a predictive primer and a practical handbook for laboratory investigation.

The structure of 2-Chloro-4-piperidinobenzenecarboxylic acid presents a compelling case study. It is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a basic piperidine nitrogen. This duality is central to its behavior in biological systems. The chloro-substituent and the overall architecture further modulate its properties, creating a unique profile that warrants detailed exploration.

Molecular Structure and Core Attributes

A thorough understanding of the molecule's fundamental attributes is the logical starting point for any physicochemical assessment.

Chemical Structure:

Caption: 2D Structure of 2-Chloro-4-piperidinobenzenecarboxylic acid.

Table 1: Fundamental Molecular Properties

| Property | Predicted/Calculated Value | Rationale & Significance |

| Molecular Formula | C₁₂H₁₄ClNO₂ | Derived from the chemical structure. Essential for calculating molecular weight and for elemental analysis. |

| Molecular Weight | 240.70 g/mol | Sum of atomic weights. Critical for all solution-based experiments and for converting between mass and molar units. |

| Appearance | Likely a white to off-white crystalline solid.[6][7] | Based on similar aromatic carboxylic acids. Physical appearance is the first-pass quality control check. |

| Melting Point | Expected to be relatively high, likely >200°C. | The presence of both a carboxylic acid and a secondary amine allows for strong intermolecular hydrogen bonding and potential zwitterion formation, leading to a stable crystal lattice. A sharp melting point is an indicator of purity. |

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the extent of ionization at a given pH, which in turn governs solubility, permeability, and receptor binding. As an amphoteric compound, 2-Chloro-4-piperidinobenzenecarboxylic acid will have at least two pKa values: an acidic pKa (pKa₁) for the carboxylic acid and a basic pKa (pKa₂) for the piperidine nitrogen.

Predicted pKa Values:

-

Acidic pKa (pKa₁): Expected to be in the range of 3.0 - 4.0 . The pKa of benzoic acid is ~4.2. The electron-withdrawing effect of the ortho-chloro substituent will increase the acidity (lower the pKa) of the carboxylic acid.[8]

-

Basic pKa (pKa₂): Expected to be in the range of 9.0 - 10.0 . The pKa of piperidine is ~11.2. The connection to the electron-withdrawing phenyl ring will slightly decrease the basicity of the piperidine nitrogen.

Field Insight: The interplay between these two pKa values means the molecule will exist in different ionic states across the physiological pH range. It will be predominantly zwitterionic (COO⁻ and NH₂⁺) between pH ~4 and ~9, cationic at low pH (<3), and anionic at high pH (>10). This zwitterionic nature can significantly impact its physical properties, often leading to high crystallinity and potentially low solubility around its isoelectric point.

Experimental Protocol: Potentiometric pKa Determination

This method relies on titrating a solution of the compound with a strong acid and base and monitoring the pH.

Methodology:

-

Preparation: Accurately prepare a ~1 mM solution of the compound in a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

-

Instrumentation: Use a calibrated pH meter with an electrode suitable for aqueous-organic mixtures. Employ an automated titrator for precise addition of titrants.

-

Titration:

-

Titrate the solution with standardized 0.1 M HCl to protonate all species fully.

-

Titrate the resulting solution with standardized 0.1 M NaOH past the final endpoint.

-

-

Data Analysis: Plot pH versus the volume of NaOH added. The pKa values are determined from the half-equivalence points on the titration curve. Sophisticated software can refine these values by fitting the data to the Henderson-Hasselbalch equation.

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP and LogD): Gauging Membrane Permeability

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a critical determinant of membrane permeability and, consequently, drug absorption.[9]

-

LogP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule.

-

LogD (Distribution Coefficient): Describes the lipophilicity at a specific pH, accounting for all ionic species. For an ionizable compound like this, LogD is the more physiologically relevant parameter.

Predicted Values:

-

Calculated LogP (cLogP): A cLogP value is predicted to be in the range of 2.5 - 3.5 . The piperidine ring and chlorophenyl group contribute significantly to lipophilicity, while the carboxylic acid reduces it.

-

LogD at pH 7.4: Given the predicted pKa values, the molecule will be primarily zwitterionic at pH 7.4. Ionization dramatically increases aqueous affinity. Therefore, the LogD₇.₄ will be significantly lower than the LogP , likely in the range of 0.5 - 1.5 .

Field Insight: A LogD₇.₄ in the 1-3 range is often considered optimal for oral drug absorption, balancing membrane permeability with sufficient aqueous solubility. The predicted value suggests this compound has a reasonable profile for further investigation.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer.

Methodology:

-

System Preparation: Pre-saturate n-octanol with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) and vice-versa by mixing and allowing the phases to separate.

-

Partitioning:

-

Add a known amount of the compound to a mixture of the pre-saturated n-octanol and buffer.

-

Agitate the mixture vigorously (e.g., on a shaker for 1-2 hours) to allow equilibrium to be reached.

-

Centrifuge the mixture to ensure complete phase separation.

-

-

Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC-UV.

-

Calculation:

-

LogP (or LogD) = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Aqueous Solubility: The Prerequisite for Absorption

For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids. Poor aqueous solubility is a major hurdle in drug development. The solubility of 2-Chloro-4-piperidinobenzenecarboxylic acid will be highly pH-dependent due to its ionizable groups.

Predicted Solubility Profile:

-

Intrinsic Solubility (S₀): This is the solubility of the neutral form. Given the predicted zwitterionic nature, the true neutral form may not exist in significant concentrations. The lowest solubility is expected at the isoelectric point (pI), which can be estimated as (pKa₁ + pKa₂)/2.

-

pH-Dependent Solubility: Solubility will increase significantly at pH values below pKa₁ (forming the more soluble cationic salt) and above pKa₂ (forming the more soluble anionic salt).

Field Insight: For oral administration, solubility in the acidic environment of the stomach (pH 1-3) and the near-neutral environment of the small intestine (pH 6-7.5) is critical. The cationic nature at low pH suggests potentially good solubility in the stomach, which is advantageous.

Experimental Protocol: Kinetic Solubility Assay using Nephelometry

This high-throughput method assesses the solubility by measuring the turbidity that results from precipitation as the compound is added from a DMSO stock solution into an aqueous buffer.

Caption: High-Throughput Kinetic Solubility Workflow.

Methodology:

-

Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Assay Plate: Fill a 96-well microplate with a series of aqueous buffers covering a range of pH values.

-

Addition: Use a liquid handler to perform serial dilutions of the DMSO stock directly into the buffer-filled wells.

-

Measurement: After a short incubation period, read the plate on a nephelometer to detect light scattering caused by any precipitate formed.

-

Analysis: The solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to controls.

Summary and Forward Look

This guide has outlined the core physicochemical properties of 2-Chloro-4-piperidinobenzenecarboxylic acid based on a synthesis of data from its constituent fragments. The molecule's amphoteric and zwitterionic character are central to its predicted behavior.

Table 2: Summary of Predicted Physicochemical Properties

| Parameter | Predicted Value/Range | Implication for Drug Development |

| Acidic pKa (pKa₁) | 3.0 - 4.0 | Influences solubility in the intestine and potential for salt formation. |

| Basic pKa (pKa₂) | 9.0 - 10.0 | Governs solubility in the stomach and interactions with acidic excipients. |

| cLogP | 2.5 - 3.5 | Indicates the intrinsic lipophilicity of the neutral molecule. |

| LogD at pH 7.4 | 0.5 - 1.5 | Suggests a favorable balance of solubility and permeability for oral absorption. |

| Aqueous Solubility | Lowest at pI, higher at acidic/basic pH | pH-dependent solubility must be carefully considered in formulation development. |

The true value of this guide lies not in the specific predicted numbers, but in the robust, logical framework it provides for characterization. The experimental protocols described are industry-standard methods that will yield the reliable, high-quality data necessary to make informed decisions in a drug development pipeline. The next steps for any research program involving this molecule would be to execute these experiments to validate the predictions and build a comprehensive, data-driven profile of this promising compound.

References

-

PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Bloom Tech. (2023). How is 2-Chloro-4 pyridinecarboxylic acid synthesized. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved from [Link]

- Waring, M. J., et al. (2015). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Drug Discovery Today, 20(2), 184-194.

-

Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Bio Innovation. (2023). Physicochemical property of drug molecules with respect to drug actions. Retrieved from [Link]

-

ACS Central Science. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2015). Importance of Physicochemical Properties In Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Retrieved from [Link]

-

MDPI. (2022). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Retrieved from [Link]

-

PubChem. (n.d.). Chloroacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

-

PubMed. (2015). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Chloro-4-nitrobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2002). Correlation between the experimental and the calculated log P values of.... Retrieved from [Link]

-

Royal Society of Chemistry. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Bio Innovation. (2023). Physicochemical property of drug molecules with respect to drug actions. Retrieved from [Link]

-

PubMed Central. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Retrieved from [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. fiveable.me [fiveable.me]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. jbino.com [jbino.com]

- 6. 2-Chloro-4-nitrobenzoic Acid CAS 99-60-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. 2-Chlorobenzoic Acid | C7H5ClO2 | CID 8374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

"2-Chloro-4-piperidinobenzenecarboxylic acid CAS number"

An In-Depth Technical Guide to 2-Chloro-4-substituted Benzenecarboxylic Acids: A Focus on 2-Chloro-4-nitrobenzoic Acid and its Derivatives

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-chloro-4-substituted benzenecarboxylic acids, with a primary focus on the well-characterized and industrially significant compound, 2-Chloro-4-nitrobenzoic acid (CAS No: 99-60-5) . This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It will delve into the physicochemical properties, synthesis, analytical characterization, and applications of this important chemical intermediate. Furthermore, this guide will leverage established chemical principles to propose a synthetic pathway for a related novel compound, 2-Chloro-4-piperidinobenzenecarboxylic acid.

Introduction to 2-Chloro-4-nitrobenzoic Acid

2-Chloro-4-nitrobenzoic acid is a halogenated and nitrated aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a chlorine atom, and a nitro group attached to a benzene ring, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, making it a valuable precursor for a variety of more complex molecules. Notably, it serves as an intermediate in the production of the antiseptic drug Rivanol and has potential applications as an antiviral and anticancer agent.[1][2][3] The presence of multiple functional groups allows for selective chemical modifications, providing access to a wide range of derivatives with potential pharmaceutical applications.[4][5]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 2-Chloro-4-nitrobenzoic acid are crucial for its handling, storage, and application in synthesis. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 99-60-5 | [1][6] |

| Molecular Formula | C7H4ClNO4 | [1][6] |

| Molecular Weight | 201.56 g/mol | [1][6] |

| Appearance | White or straw yellow crystal powder | [1] |

| Melting Point | 139-143 °C | [1][6] |

| Boiling Point | 362.2 °C at 760 mmHg | [1][6] |

| Density | 1.602 g/cm³ | [1] |

| Water Solubility | 1 g/L (20 °C) | [1][6] |

| Flash Point | 172.8 °C | [1][6] |

| Stability | Stable under normal temperatures and pressures. | [1] |

Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[1]

Synthesis and Reaction Mechanisms

The synthesis of 2-chloro-4-substituted pyridine and benzoic acid derivatives often involves multi-step reactions. While a specific synthesis for 2-Chloro-4-nitrobenzoic acid was not detailed in the provided search results, a general understanding of aromatic substitution reactions allows for a proposed pathway. A common route would involve the nitration of 2-chlorobenzoic acid or the chlorination of 4-nitrobenzoic acid. The directing effects of the existing substituents are key to achieving the desired isomer.

Proposed Synthesis of 2-Chloro-4-nitrobenzoic Acid

A logical synthetic approach would be the nitration of 2-chlorobenzoic acid. The chloro group is an ortho-, para- director, and the carboxylic acid group is a meta- director. In this case, the para-directing effect of the chlorine atom would likely dominate, leading to the desired 2-chloro-4-nitrobenzoic acid, along with the 2-chloro-6-nitrobenzoic acid isomer.

Caption: Proposed synthesis of 2-Chloro-4-nitrobenzoic Acid via nitration.

Analytical Characterization

The identity and purity of 2-Chloro-4-nitrobenzoic acid and its derivatives are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of carboxylic acids.[7] A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile is commonly used.[8] Detection is typically performed using a UV detector.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid usually requires derivatization to a more volatile ester form (e.g., methyl ester). This technique is highly sensitive and provides structural information from the mass spectrum.[9]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure, providing information about the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretch, and the N-O stretches of the nitro group.[10]

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation.[10]

Caption: A typical analytical workflow for the characterization of synthesized compounds.

Applications in Drug Discovery and Development

Halogenated organic molecules are of significant interest in medicinal chemistry.[4][5] 2-Chloro-4-nitrobenzoic acid serves as a key starting material for the synthesis of more complex molecules with potential biological activity.

-

Pharmaceutical Intermediate: It is a known intermediate in the synthesis of Rivanol (ethacridine lactate), an antiseptic.[1]

-

Antiviral and Anticancer Potential: Research has indicated that 2-chloro-4-nitrobenzoic acid is a potential therapy for immunodeficiency diseases and may have antiviral and anticancer properties.[2][3]

-

Scaffold for Novel Compounds: The presence of three distinct functional groups allows for sequential and selective reactions. The nitro group can be reduced to an amine, which can then be further functionalized. The carboxylic acid can be converted to esters or amides, and the chlorine atom can be displaced via nucleophilic aromatic substitution. This versatility makes it a valuable scaffold in the design of new drug candidates.

Proposed Synthesis of 2-Chloro-4-piperidinobenzenecarboxylic Acid

While a direct CAS number for 2-Chloro-4-piperidinobenzenecarboxylic acid was not identified, a plausible synthetic route can be devised based on the chemistry of its precursor, 2-Chloro-4-nitrobenzoic acid. The proposed synthesis involves the reduction of the nitro group to an amine, followed by a nucleophilic substitution or reductive amination to introduce the piperidine ring. A more direct approach would be the nucleophilic aromatic substitution of the nitro group with piperidine, although this would likely require harsh conditions. A more feasible route is outlined below:

Step-by-Step Proposed Protocol:

-

Reduction of the Nitro Group: 2-Chloro-4-nitrobenzoic acid is reduced to 2-chloro-4-aminobenzoic acid. Common reducing agents for this transformation include iron powder in acetic acid or catalytic hydrogenation.[11]

-

Buchwald-Hartwig Amination: The resulting 2-chloro-4-aminobenzoic acid can then be coupled with piperidine using a palladium catalyst, a suitable phosphine ligand, and a base. This cross-coupling reaction is a powerful method for forming C-N bonds.

Caption: Proposed two-step synthesis of 2-Chloro-4-piperidinobenzenecarboxylic acid.

This proposed pathway is based on well-established reactions in organic chemistry and represents a logical and feasible approach to synthesizing this novel compound for further research and development.

Conclusion

2-Chloro-4-nitrobenzoic acid is a valuable and versatile chemical intermediate with established applications and significant potential in the pharmaceutical industry. Its well-defined physicochemical properties and reactivity make it a cornerstone for the synthesis of a variety of bioactive molecules. The principles governing its synthesis and characterization can be logically extended to design pathways for novel derivatives, such as the proposed 2-Chloro-4-piperidinobenzenecarboxylic acid, thereby opening new avenues for drug discovery and development.

References

-

Bloom Tech. (2023, December 18). How is 2-Chloro-4 pyridinecarboxylic acid synthesized. Retrieved from [Link]

-

Home Sunshine Pharma. 2-Chloro-4-nitrobenzoic Acid CAS 99-60-5. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

-

Chemsrc. 2-Chloro-4-nitrobenzoic acid | CAS#:99-60-5. Retrieved from [Link]

-

MDPI. (2021, August 3). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Retrieved from [Link]

-

MDPI. (2023, December 14). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved from [Link]

-

PubChem. 2-Chloroquinoline-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2011). The Study of the Polymorphic System of 2-chloro-4-nitrobenzoic Acid. Retrieved from [Link]

-

PubMed. (2010, September). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Retrieved from [Link]

- Google Patents. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

MDPI. (2018, August 16). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

-

PubMed Central. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

ResearchGate. (2015). Determination of 4-chlorophenoxyacetic acid and 2, 4-dichlorophenoxyacetic acid in strawberry by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

- Google Patents. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

ResearchGate. (2013). Analysis of 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chloro-Phenoxyacetic Acid in Human Urine. Retrieved from [Link]

-

PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

MDPI. (2023, January 16). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]

Sources

- 1. 2-Chloro-4-nitrobenzoic Acid CAS 99-60-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Chloro-4-nitrobenzoic acid | CAS#:99-60-5 | Chemsrc [chemsrc.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. epa.gov [epa.gov]

- 10. bloomtechz.com [bloomtechz.com]

- 11. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of 2-Chloro-4-piperidinobenzenecarboxylic Acid

Abstract

The three-dimensional arrangement of molecules in a crystal lattice, their conformation, and intermolecular interactions are fundamental to understanding the physicochemical properties of an active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth technical framework for the determination and analysis of the crystal structure of 2-Chloro-4-piperidinobenzenecarboxylic acid, a molecule of interest in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the critical experimental and computational workflows, from material synthesis to advanced structural elucidation. We delve into the causality behind methodological choices, emphasizing self-validating protocols to ensure data integrity and reproducibility, in line with the standards set by the International Union of Crystallography (IUCr)[1][2][3].

Introduction: The Imperative of Structural Knowledge

The solid-state form of an API dictates its solubility, stability, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development.[4] A thorough understanding of the crystal structure is therefore not merely an academic exercise but a cornerstone of rational drug design and development. 2-Chloro-4-piperidinobenzenecarboxylic acid, with its combination of a rigid aromatic core, a flexible piperidine ring, and functional groups capable of hydrogen bonding (carboxylic acid), presents an interesting case for solid-state characterization. This guide provides the technical blueprint for such a characterization.

Synthesis and Crystalline Material Preparation

The prerequisite for any crystallographic study is the availability of high-purity, single-phase crystalline material. The synthesis of 2-Chloro-4-piperidinobenzenecarboxylic acid is anticipated to follow established organic chemistry principles. A plausible synthetic route could involve the nucleophilic aromatic substitution of a dichlorinated benzoic acid derivative with piperidine.

Proposed Synthetic Pathway

A potential synthesis route could start from 2,4-dichlorobenzoic acid, reacting it with piperidine under suitable conditions (e.g., a polar aprotic solvent like DMSO with a base such as K₂CO₃ at elevated temperatures).

Purification and Crystallization: The Art of Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step.[5][6] The synthesized crude product must be purified to >99% purity, as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, and water) at room and elevated temperatures. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at an elevated temperature.

-

Filtration: Filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

-

Crystal Growth: Cover the vial with a cap, pierced with a few small holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

-

Monitoring: Monitor the vial over several days to weeks for the formation of clear, well-defined single crystals.[7] The crystals should be transparent with no visible flaws.[6]

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

SC-XRD is the gold standard for determining the precise three-dimensional atomic arrangement in a crystalline solid.[8][9] This non-destructive technique provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[8]

The SC-XRD Workflow

The process from a single crystal to a refined crystal structure is a multi-step workflow.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Experimental Protocol for SC-XRD

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in its largest dimension) is selected under a microscope and mounted on a goniometer head.[6]

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[10][11] The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.[12] A complete data set may take several hours to collect.[8]

-

Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.

-

Validation: The final structure is validated using software like PLATON and the IUCr's checkCIF service to ensure its quality and adherence to crystallographic standards.[2]

Powder X-ray Diffraction (PXRD): A Bulk Characterization Tool

While SC-XRD provides the structure of a single crystal, Powder X-ray Diffraction (PXRD) analyzes a polycrystalline (powder) sample, providing information representative of the bulk material.[13][14][15] It is an essential technique for phase identification, purity assessment, and quantitative analysis.[16][17]

PXRD Experimental Protocol

-

Sample Preparation: A small amount of the crystalline material is gently ground to a fine, homogenous powder. The powder is then packed into a sample holder. A smooth sample surface is crucial for high-quality data.[17]

-

Data Acquisition: The sample is placed in a powder diffractometer. The instrument directs a beam of X-rays onto the sample and measures the intensity of the diffracted X-rays at various angles (2θ).[13]

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. This pattern is compared to databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD) to identify the crystalline phase(s) present.[16]

Rietveld Refinement of Powder Data

For a known crystal structure (ideally determined by SC-XRD), Rietveld refinement can be used to fit the entire calculated powder pattern to the experimental data.[18] This powerful technique can yield precise lattice parameters, crystallite size, and strain information.[18][19][20]

Computational Crystal Structure Prediction (CSP)

In modern drug development, experimental approaches are often complemented by computational methods. Crystal Structure Prediction (CSP) aims to predict the most stable crystal structures of a molecule from its chemical diagram alone.[4][21][22] This can provide invaluable insight into potential polymorphs before they are discovered experimentally.[4][23]

The CSP Workflow

Caption: A typical workflow for Crystal Structure Prediction.

A CSP study for 2-Chloro-4-piperidinobenzenecarboxylic acid would involve generating thousands of plausible crystal packing arrangements and ranking them based on their calculated lattice energies. The results, in the form of a crystal energy landscape, can guide experimental polymorph screening.[21][24]

Structural Analysis and Data Presentation

Once the crystal structure is solved and refined, a detailed analysis is performed. For 2-Chloro-4-piperidinobenzenecarboxylic acid, key aspects to investigate would include:

-

Molecular Conformation: The dihedral angle between the benzene ring and the carboxylic acid group, and the conformation of the piperidine ring (e.g., chair, boat).

-

Intermolecular Interactions: The hydrogen bonding network is of particular interest. The carboxylic acid group can form strong O-H···O hydrogen bonds, often leading to dimers. Other weaker interactions like C-H···O and C-H···π interactions should also be analyzed.[7]

-

Crystal Packing: How the molecules pack in three dimensions, including any π-stacking interactions between the aromatic rings.[7]

Tabulation of Crystallographic Data

All quantitative data should be presented in a clear, tabular format.

Table 1: Hypothetical Crystallographic Data for 2-Chloro-4-piperidinobenzenecarboxylic acid

| Parameter | Value |

| Chemical formula | C₁₂H₁₄ClNO₂ |

| Formula weight | 240.70 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a | 10.123(4) Å |

| b | 8.456(2) Å |

| c | 14.789(5) Å |

| β | 98.76(1)° |

| Volume | 1252.1(7) ų |

| Z | 4 |

| Calculated density | 1.275 Mg/m³ |

| Absorption coefficient | 0.29 mm⁻¹ |

| F(000) | 504 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| θ range for data collection | 2.5° to 28.0° |

| Reflections collected | 9876 |

| Independent reflections | 2876 [R(int) = 0.021] |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| Goodness-of-fit on F² | 1.05 |

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted approach to determining and analyzing the crystal structure of 2-Chloro-4-piperidinobenzenecarboxylic acid. By integrating synthesis, single-crystal and powder X-ray diffraction, and computational prediction, researchers can gain a comprehensive understanding of the solid-state properties of this molecule. The resulting structural information is crucial for de-risking downstream development activities and ensuring the selection of an optimal solid form. The final validated crystal structure should be deposited in the Cambridge Structural Database (CSD) to benefit the wider scientific community.[25][26][27][28][29]

References

-

Bloom Tech. (2023, December 18). How is 2-Chloro-4 pyridinecarboxylic acid synthesized. Retrieved from [Link]

-

MDPI. (2022, October 12). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Retrieved from [Link]

-

IUCr Journals. (n.d.). Crystal structure of 1-(2-chloroacetyl)-3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one. Retrieved from [Link]

-

IUCr Journals. (n.d.). Crystal structure of 1-(2-chloroacetyl)-2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Retrieved from [Link]

-

International Union of Crystallography (IUCr). (n.d.). Welcome to the International Union of Crystallography. Retrieved from [Link]

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

Imaging and Microscopy Facility. (n.d.). X-RAY POWDER DIFFRACTION - XRD for the analyst. Retrieved from [Link]

-

SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

YouTube. (2023, July 8). Full Tutorial on Rietveld Refinement and Crystal Structure using FullProf and VESTA Software. Retrieved from [Link]

-

Malvern Panalytical. (2020, May 14). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Retrieved from [Link]

-

YouTube. (2016, September 17). Rietveld refinement in 4 minute The simplest way to refine XRD results using MAUD. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Themed collection Methods and applications of crystal structure prediction. Retrieved from [Link]

-

International Union of Crystallography (IUCr). (2011, June 2). Publication standards for crystal structures. Retrieved from [Link]

-

Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

-

DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Single-crystal X-ray diffraction at extreme conditions in mineral physics and material sciences. Retrieved from [Link]

-

IUCr Journals. (n.d.). data for structural and crystallization communications. Retrieved from [Link]

-

Malvern Panalytical. (2020, September 3). XRD phase quantification tutorial: Rietveld refinement. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Powder X-ray Diffraction. Retrieved from [Link]

- Google Patents. (n.d.). CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

-

Schrödinger. (n.d.). Crystal Structure Prediction. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

-

International Science Council. (n.d.). International Union of Crystallography (IUCr). Retrieved from [Link]

-

Creative Biostructure. (n.d.). Overview of Powder X-ray Diffraction (PXRD). Retrieved from [Link]

-

XtalPi. (n.d.). Crystal structure prediction empowering solid-state chemistry solutions. Retrieved from [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

YouTube. (2020, August 11). First Rietveld Refinement with Profex. Retrieved from [Link]

-

YouTube. (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. Retrieved from [Link]

-

Research of Pranab Das. (n.d.). FullProf tutorial on fitting XRD peaks. Retrieved from [Link]

-

UPenn Physics. (2025, July 16). XRD Basics. Retrieved from [Link]

-

ORNL Neutron Sciences. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

-

MDPI. (2023, January 16). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]

-

SERC@IISc - Indian Institute of Science. (n.d.). CCDC – Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

The Beran Group - UC Riverside. (2024, September 3). An Overview of Crystal Structure Prediction. Retrieved from [Link]

Sources

- 1. iucr.org [iucr.org]

- 2. iucr.org [iucr.org]

- 3. council.science [council.science]

- 4. Methods and applications of crystal structure prediction Home [pubs.rsc.org]

- 5. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. mdpi.com [mdpi.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure of 1-(2-chloroacetyl)-3,3-dimethyl-2,6-di-p-tolylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structure of 1-(2-chloroacetyl)-2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neutrons.ornl.gov [neutrons.ornl.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. XRD Basics [physics.upenn.edu]

- 16. imf.ucmerced.edu [imf.ucmerced.edu]

- 17. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 18. Rietveld refinement - Webinar | Malvern Panalytical [malvernpanalytical.com]

- 19. youtube.com [youtube.com]

- 20. FullProf tutorial on fitting XRD peaks • Research • Pranab Das [pranabdas.github.io]

- 21. en.xtalpi.com [en.xtalpi.com]

- 22. Crystal structure prediction – Tuckerman Research Group [wp.nyu.edu]

- 23. schrodinger.com [schrodinger.com]

- 24. beran.chem.ucr.edu [beran.chem.ucr.edu]

- 25. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 26. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 27. youtube.com [youtube.com]

- 28. CCDC – Cambridge Crystallographic Data Centre – SUPERCOMPUTER EDUCATION AND RESEARCH CENTRE [serc.iisc.ac.in]

- 29. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Stability of 2-Chloro-4-piperidinobenzenecarboxylic Acid

Introduction: The Criticality of Thermal Stability in Drug Development

In the landscape of pharmaceutical development and manufacturing, understanding the thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety, efficacy, and quality. 2-Chloro-4-piperidinobenzenecarboxylic acid, a bespoke chemical entity featuring a halogenated aromatic ring, a tertiary amine within a piperidine moiety, and a carboxylic acid group, represents a class of complex intermediates where thermal lability can dictate synthesis routes, storage conditions, and ultimately, the viability of a drug candidate. This guide provides a comprehensive framework for assessing the thermal stability of this molecule, offering both theoretical predictions and detailed experimental protocols. We will delve into the anticipated decomposition pathways, grounded in fundamental chemical principles and bond dissociation energies, and outline the analytical methodologies required to empirically validate these predictions.

Physicochemical Profile of 2-Chloro-4-piperidinobenzenecarboxylic Acid

While extensive experimental data for this specific molecule is not publicly available, we can deduce a probable physicochemical profile based on its constituent functional groups and analogous structures.

Structure:

Caption: Chemical structure of 2-Chloro-4-piperidinobenzenecarboxylic acid.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value / Characteristic | Rationale / Comparative Data Source |

| Molecular Formula | C₁₂H₁₄ClNO₂ | From structure |

| Molecular Weight | 240.70 g/mol | From structure |

| Appearance | White to off-white crystalline solid | Typical for aromatic carboxylic acids. |

| Melting Point (°C) | ~230 - 250 (with decomposition) | Based on the analogue 2-Chloropyridine-4-carboxylic acid, which melts with decomposition at 246 °C.[1][2] The added piperidine group may slightly alter this. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). | The carboxylic acid group imparts some polarity, but the aromatic and piperidine rings are largely nonpolar. Solubility in water is expected to be low. |

| pKa | ~3-4 (carboxylic acid) | The electron-withdrawing chloro group will likely lower the pKa compared to benzoic acid (~4.2). |

Theoretical Assessment of Thermal Decomposition Pathways

The thermal stability of an organic molecule is dictated by the energy required to break its weakest covalent bond(s). By examining the bond dissociation energies (BDEs) of the key linkages within 2-Chloro-4-piperidinobenzenecarboxylic acid, we can postulate a hierarchical decomposition pathway.

Table 2: Relevant Average Bond Dissociation Energies (BDEs)

| Bond Type | Structure | Approximate BDE (kJ/mol) | Implication for Stability |

| Carboxylic C-C | Ar-COOH | ~380-420 | Decarboxylation is a high-energy process but common for benzoic acids at elevated temperatures. |

| Aromatic C-Cl | Ar-Cl | ~397 | A relatively strong bond, suggesting dehalogenation is not the initial primary decomposition step. |

| Aromatic C-N | Ar-N(piperidine) | ~330-380 | Weaker than the C-Cl bond, making C-N bond scission a plausible decomposition initiation point. |

| Piperidine C-H | (CH₂)₅N-H | ~385-410 | Strong bonds; dehydrogenation is less likely than ring fragmentation or C-N cleavage. |

| Piperidine C-N | Ar-N -CH₂ | ~331 | Similar in strength to the Ar-N bond, cleavage here would lead to piperidine ring opening or detachment. |

| Piperidine C-C | -CH₂-CH₂- | ~368 | Stronger than the C-N bonds within the piperidine system. |

Predicted Decomposition Hierarchy:

Based on the BDEs, the C-N bonds appear to be the most labile in the structure, followed by the potential for decarboxylation. The aromatic C-Cl bond is comparatively robust. Therefore, a multi-step decomposition is anticipated:

-

Initial Decomposition (Lower Temperature Range): The initial thermal event is likely to be the cleavage of the C-N bond between the aromatic ring and the piperidine nitrogen or fragmentation of the piperidine ring itself. This could proceed via homolytic cleavage to form radical species.

-

Decarboxylation (Intermediate Temperature Range): As the temperature increases, the carboxylic acid group is expected to undergo decarboxylation, releasing carbon dioxide (CO₂) and leaving a 2-chloro-4-piperidinobenzene intermediate. This is a classic decomposition pathway for aromatic carboxylic acids.[3]

-

Dehalogenation and Fragmentation (Higher Temperature Range): At significantly higher temperatures, the stronger C-Cl bond may break, releasing chlorine radicals. Concurrently, the remaining aromatic and piperidine fragments will likely break down into smaller, more volatile compounds.

Caption: Postulated thermal decomposition pathways for the title compound.

Experimental Workflow for Thermal Stability Analysis

A definitive assessment of thermal stability requires empirical data. The two primary techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the definitive method for determining decomposition temperatures.

Experimental Protocol (based on ASTM E1131):

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-4-piperidinobenzenecarboxylic acid into a clean, tared TGA pan (platinum or alumina).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Heating Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins. This is often calculated using the tangent method on the primary decomposition step.

-

Identify the temperatures at which 5% (T₅) and 50% (T₅₀) mass loss occurs.

-

Note the percentage of residual mass at the end of the experiment.

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Experimental Protocol (based on ASTM E1269):

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C (or just beyond the decomposition temperature identified by TGA) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify the endothermic peak corresponding to the melting point (Tm).

-

Identify any exothermic peaks, which indicate decomposition events. Note the onset temperature and the peak maximum of the exotherm.

-

Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔHd).

-

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Summary of Key Thermal Stability Parameters

The following table summarizes the critical parameters to be determined from the thermal analysis, with hypothetical data for illustrative purposes.

Table 3: Hypothetical Thermal Stability Data Summary

| Parameter | Symbol | Technique | Hypothetical Value | Significance |

| Melting Point (Onset) | Tm | DSC | 242 °C | Indicates the transition from solid to liquid phase. |

| 5% Mass Loss Temperature | T₅ | TGA | 248 °C | Represents the initial temperature of significant decomposition. |

| Onset Decomposition Temp. | Tonset | TGA | 255 °C | Critical parameter for defining the upper limit of thermal stability. |

| Decomposition Peak | Tpeak | DSC | 265 °C | Temperature of maximum decomposition rate. |

| Enthalpy of Decomposition | ΔHd | DSC | -450 J/g | Quantifies the energy released during decomposition; a high value indicates a highly energetic event. |

| Residual Mass @ 600°C | % Residue | TGA | < 5% | Indicates the amount of non-volatile char remaining after decomposition. |

Conclusion and Recommendations

The thermal stability of 2-Chloro-4-piperidinobenzenecarboxylic acid is a multifaceted property governed by the interplay of its chloro, piperidino, and carboxylic acid functionalities. Theoretical analysis based on bond dissociation energies suggests that the molecule's thermal weak points are the C-N bonds associated with the piperidine ring, with decomposition likely initiating in the 240-260 °C range, followed by decarboxylation and eventual fragmentation at higher temperatures.

For researchers and drug development professionals, it is imperative to conduct empirical thermal analyses using TGA and DSC to precisely define the safe operating and storage temperatures. The protocols outlined in this guide provide a robust starting point for such an investigation. Any observed decomposition below 200 °C would warrant significant caution in handling, milling, and drying operations. The data generated will be crucial for developing safe and scalable synthetic processes, establishing appropriate storage conditions, and ensuring the overall quality and stability of any downstream pharmaceutical products.

References

-

Chemistry LibreTexts. Bond Energies. [Online] Available at: [Link]

- Luo, Y.-R. Comprehensive Handbook of Chemical Bond Energies. CRC Press, 2007.

- Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263.

- ASTM International. ASTM E1131 - 20: Standard Test Method for Compositional Analysis by Thermogravimetry. West Conshohocken, PA, 2020.

- ASTM International. ASTM E1269 - 11(2018): Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. West Conshohocken, PA, 2018.

-

ResearchGate. The thermal decomposition of benzoic acid. [Online] Available at: [Link]

-

ACS Publications. C−H Bond Dissociation Energies of Alkyl Amines. [Online] Available at: [Link]

Sources

Whitepaper: Determination of Macroscopic pKa Values for 2-Chloro-4-piperidinobenzenecarboxylic Acid

An In-depth Technical Guide for the Scientific Professional

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that dictates the behavior of active pharmaceutical ingredients (APIs) in biological systems. It governs critical properties including solubility, permeability, and receptor-binding affinity, making its accurate determination essential during drug discovery and development. This guide provides a comprehensive technical overview of the principles and methodologies for determining the pKa values of 2-Chloro-4-piperidinobenzenecarboxylic acid, a molecule possessing two distinct ionizable centers: a carboxylic acid and a secondary amine (piperidine). We delve into the theoretical underpinnings of its ionization equilibria, present a detailed, field-proven protocol for pKa determination using potentiometric titration, and discuss the critical aspects of data analysis and experimental integrity. This document is intended for researchers, analytical scientists, and drug development professionals seeking a robust framework for characterizing the acid-base properties of complex molecules.

Introduction: The Critical Role of pKa in Pharmaceutical Sciences

The extent to which a molecule is ionized at a given pH is a primary determinant of its pharmacokinetic and pharmacodynamic profile. For an orally administered drug, the ionization state influences its dissolution in the gastrointestinal tract and its ability to permeate cellular membranes to reach systemic circulation.[1] 2-Chloro-4-piperidinobenzenecarboxylic acid serves as an excellent model for a zwitterionic compound, containing both an acidic carboxylic acid group and a basic piperidine moiety.

The presence of multiple ionizable groups necessitates the determination of more than one pKa value, each corresponding to a specific protonation/deprotonation event. The chloro-substituent, an electron-withdrawing group, is expected to increase the acidity of the carboxylic acid (lowering its pKa) compared to benzoic acid.[2][3] Conversely, the electronic character of the substituents will also influence the basicity of the piperidine nitrogen. An accurate understanding of these pKa values is therefore not a trivial pursuit but a cornerstone for predicting a drug candidate's in vivo behavior.

Theoretical Framework: Ionization Equilibria

2-Chloro-4-piperidinobenzenecarboxylic acid can exist in three primary protonation states depending on the solution pH: a fully protonated cation (H₂A⁺), a neutral zwitterion (HA), and a deprotonated anion (A⁻). The equilibria between these species are described by two macroscopic pKa values.

-

pKa₁: This value corresponds to the deprotonation of the more acidic center, the carboxylic acid group.

-

pKa₂: This value corresponds to the deprotonation of the less acidic center, the protonated piperidinium group.

The sequential ionization pathway is illustrated below.

Figure 1: Ionization equilibria for 2-Chloro-4-piperidinobenzenecarboxylic acid.

Estimation of pKa Values

Before embarking on experimental determination, it is prudent to estimate the expected pKa values based on the parent structures and substituent effects.

| Ionizable Group | Parent Molecule pKa | Substituent Effect | Estimated pKa for Target Molecule |

| Carboxylic Acid | Benzoic Acid (~4.20) | Chlorine is electron-withdrawing, increasing acidity (lowering pKa). | ~3.5 - 4.0 |

| Piperidinium Ion | Piperidine (~11.12)[4] | The substituted benzene ring is electron-withdrawing, decreasing basicity (lowering pKa). | ~10.0 - 10.8 |

This estimation is crucial for selecting the appropriate titrants and designing the pH range for the experiment.

Methodologies for Experimental pKa Determination

Several robust techniques are available for pKa determination.[5][6] The choice of method often depends on the compound's properties, such as solubility, purity, and the presence of a chromophore.

-

Potentiometric Titration: This is the gold standard, offering high accuracy and reliability.[7][8] It involves monitoring the pH of a solution as a titrant of known concentration is added. It is applicable to any ionizable compound and does not require a chromophore.[7]

-

UV-Vis Spectrophotometry: This method relies on the change in the compound's absorbance spectrum as its ionization state changes.[5][9] It is highly sensitive and requires only a small amount of sample but is only applicable if a chromophore is located near the ionization center.[5]

-

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio. By measuring the electrophoretic mobility of a compound across a range of pH values, its pKa can be determined.[10][11] This method is advantageous for its low sample consumption and tolerance for impurities.[6][11]

For 2-Chloro-4-piperidinobenzenecarboxylic acid, potentiometric titration is the most direct and universally applicable method, and will be the focus of our detailed protocol.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is designed to ensure accuracy and reproducibility, incorporating self-validating steps.

Apparatus and Reagents

-

Apparatus:

-

Calibrated pH meter with a resolution of 0.001 pH units.

-

Combination pH electrode (e.g., Ag/AgCl) suitable for aqueous solutions.

-

Automated titrator or a Class A 10 mL burette.

-

Temperature-controlled water bath or jacketed titration vessel.

-

Magnetic stirrer and stir bar.

-

-

Reagents:

-

Analyte Solution: Accurately weighed ~5-10 mg of 2-Chloro-4-piperidinobenzenecarboxylic acid dissolved in ~50 mL of 0.15 M KCl solution. (Note: If solubility is low, a co-solvent like methanol may be used, but the results will be for an apparent pKa, or pKas, which must be corrected back to the aqueous pKa).[7]

-

Titrants: Standardized 0.1 M HCl and 0.1 M NaOH solutions (carbonate-free).

-

Ionic Strength Adjuster: 0.15 M KCl solution. This maintains a constant ionic background, minimizing activity coefficient fluctuations.

-

Calibration Buffers: Certified pH 4.01, 7.00, and 10.01 buffers.

-

Experimental Workflow

The following diagram outlines the comprehensive workflow for the potentiometric titration experiment.

Figure 2: Workflow for pKa determination via potentiometric titration.

Step-by-Step Procedure

-

System Preparation and Validation:

-

Set the temperature of the titration vessel to 25.0 ± 0.1 °C. Temperature control is vital as pKa is temperature-dependent.[5]

-

Calibrate the pH electrode using the pH 4.01, 7.00, and 10.01 buffers. Ensure the electrode slope is within the acceptable range (typically 95-105% of the theoretical Nernstian value). This is a critical self-validation step.

-

Rinse the electrode thoroughly with deionized water and then with the 0.15 M KCl solution.

-

-

Blank Titration (Self-Validating Control):

-

Place 50.0 mL of the 0.15 M KCl solution into the titration vessel.

-

Titrate this "blank" solution with the standardized 0.1 M HCl from a starting pH of ~7 down to ~2.5, and then separately with 0.1 M NaOH up to ~11.5.

-

This step is crucial to correct for the presence of any acidic or basic impurities in the solvent and to determine the volume of titrant needed to titrate the solvent itself.

-

-

Analyte Titration:

-

Prepare the analyte solution as described in section 4.1.

-

Forward Titration (for pKa₁): Add standardized 0.1 M HCl to the analyte solution until the pH is below the estimated pKa₁ (e.g., pH ~2.5). This ensures the molecule is fully in its cationic (H₂A⁺) form.

-

Titrate the solution with standardized 0.1 M NaOH.[8] Add the titrant in small, precise increments (e.g., 0.02-0.05 mL), allowing the pH reading to stabilize after each addition. Record the pH and the total volume of titrant added.

-

Continue the titration until the pH is well past the estimated pKa₂ (e.g., pH ~11.5), ensuring both equivalence points are passed.

-

Data Analysis and Interpretation

The raw data from the titration (pH vs. volume of titrant) is plotted to generate a titration curve. The pKa values are determined from the equivalence points (inflection points) on this curve.

-

Locating Equivalence Points: While the equivalence points can be estimated from the steepest part of the curve, a more accurate method is to use derivative plots:

-

First Derivative Plot (ΔpH/ΔV vs. V): This plot shows peaks corresponding to the equivalence points.

-

Second Derivative Plot (Δ²pH/ΔV² vs. V): The equivalence point is where the second derivative crosses the x-axis (changes sign).

-

-

Calculating pKa Values:

-

The pH at the half-equivalence point is equal to the pKa.

-

pKa₁: Determined from the pH at the midpoint between the start of the titration and the first equivalence point.

-

pKa₂: Determined from the pH at the midpoint between the first and second equivalence points.

-

Sample Data Representation

| Titrant Volume (mL) | Measured pH | First Derivative (ΔpH/ΔV) |

| ... | ... | ... |

| 4.90 | 3.65 | 1.25 |

| 4.95 | 3.78 | 2.60 |

| 5.00 | 4.50 | 14.40 (Peak) |

| 5.05 | 5.22 | 2.50 |

| 5.10 | 5.35 | 1.10 |

| ... | ... | ... |

| 9.90 | 10.25 | 1.50 |

| 9.95 | 10.45 | 4.00 |

| 10.00 | 10.95 | 10.00 (Peak) |

| 10.05 | 11.20 | 5.00 |

| 10.10 | 11.30 | 2.00 |

| ... | ... | ... |

From the hypothetical data above, the first equivalence point is at 5.00 mL. The pKa₁ would be the pH at 2.50 mL of added titrant. The second equivalence point is at 10.00 mL. The pKa₂ would be the pH at 7.50 mL (the midpoint between 5.00 and 10.00 mL).

Conclusion

The accurate determination of pKa values is an indispensable component of modern drug development. For a zwitterionic compound like 2-Chloro-4-piperidinobenzenecarboxylic acid, a systematic approach using a robust method such as potentiometric titration is paramount. By adhering to a protocol that emphasizes system validation, precise execution, and rigorous data analysis, researchers can obtain reliable ionization constants. These constants provide foundational knowledge that informs decisions on formulation, predicts ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and ultimately contributes to the rational design of safer and more effective pharmaceutical agents.

References

- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (2000). pH-metric log P 10. Determination of accurate pKa values for zwitterions. Pharmaceutical Research, 17(1), 83-89. (URL not available)

- Traenkle, B., & Bøgesø, K. P. (2002). Determination of pKa values by potentiometric titration. In Pharmaceutical Profiling in Drug Discovery (pp. 257-276). Wiley-VCH. (URL not available)

- Meloun, M., Bordovská, S., & Vrána, A. (2006). A new program for the determination of pKa values from potentiometric titration data. Talanta, 70(3), 543-554. (URL not available)

-

IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book"). (2nd ed.). Blackwell Scientific Publications. [Link]

-

Manderscheid, M., & Eichinger, T. (2003). Determination of pKa Values by Liquid Chromatography. Journal of Chromatographic Science, 41(7), 323-327. [Link]

- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pKa values for a set of commercially available drugs. European Journal of Pharmaceutical Sciences, 22(5), 375-384. (URL not available)

- Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643. (URL not available)

- Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. (3rd ed.). Chapman and Hall. (URL not available)

-

LibreTexts. (2024). Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

-

PubChem. Piperidine. National Center for Biotechnology Information. [Link]

-

Analiza. (n.d.). Using Capillary Electrophoresis to Measure pKa. [Link]

-

Baena, Y., & Garcia, F. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 282-293. [Link]

-

Šimuniak, R., & Havliš, J. (2015). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 4(2), 112-125. [Link]

- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38. (URL not available)

-

Gluck, S. J., & Cleveland, J. A. (1996). A fast method for pKa determination by capillary electrophoresis. Journal of Chromatography A, 745(1), 131-137. [Link]

Sources

- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 10. analiza.com [analiza.com]

- 11. A fast method for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of 2-Chloro-4-piperidinobenzenecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Drug Development

2-Chloro-4-piperidinobenzenecarboxylic acid is a substituted aromatic carboxylic acid, a class of compounds frequently encountered as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as even minute impurities can have a significant impact on the safety, efficacy, and stability of the final drug product. This document provides a comprehensive guide to the purification of 2-Chloro-4-piperidinobenzenecarboxylic acid, offering detailed protocols and the underlying scientific principles for various purification techniques. The methods described herein are designed to be robust and adaptable, allowing for optimization to achieve the desired level of purity for downstream applications in drug discovery and development.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

Effective purification begins with a thorough understanding of the potential impurities. While the specific impurity profile will depend on the synthetic route employed, a common approach to synthesizing 2-Chloro-4-piperidinobenzenecarboxylic acid involves the nucleophilic aromatic substitution of a dichlorinated benzoic acid derivative with piperidine.

Potential Impurities May Include:

-

Starting Materials: Unreacted 2,4-dichlorobenzoic acid and excess piperidine.

-

Isomeric Byproducts: Positional isomers formed during the substitution reaction.

-

Over-alkylation Products: Formation of a piperidinyl ester of the carboxylic acid.

-

Solvent and Reagent Residues: Residual solvents and reagents from the synthesis and workup steps.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) is highly recommended to identify the major impurities and guide the selection of the most appropriate purification strategy.

Purification Strategy: A Multi-pronged Approach

A combination of purification techniques is often necessary to achieve high purity. The choice of methods will depend on the nature and quantity of the impurities, as well as the desired scale of the purification. The following sections detail three common and effective purification methods for 2-Chloro-4-piperidinobenzenecarboxylic acid: recrystallization, column chromatography, and acid-base extraction.

Method 1: Recrystallization - The Workhorse of Purification

Recrystallization is a powerful and economical technique for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.

Scientific Principles of Recrystallization:

The ideal recrystallization solvent should exhibit the following characteristics:

-

High solubility of the target compound at elevated temperatures.

-

Low solubility of the target compound at low temperatures.

-

High or low solubility of the impurities at all temperatures.

-

A boiling point below the melting point of the target compound.

-

Inertness towards the target compound.

-

Ease of removal from the purified crystals.

Protocol for Recrystallization of 2-Chloro-4-piperidinobenzenecarboxylic acid:

-

Solvent Screening: In small test tubes, assess the solubility of the crude product (approx. 10-20 mg) in a range of solvents (0.5-1.0 mL) at room temperature and upon heating. A promising solvent is one in which the compound is sparingly soluble at room temperature but dissolves completely upon heating.

-

Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Chloro-4-piperidinobenzenecarboxylic acid and the chosen recrystallization solvent. Heat the mixture with stirring on a hot plate until the solid dissolves completely. Add the solvent in portions to avoid using an excessive amount.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slow cooling promotes the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation: Solvent Selection for Recrystallization

| Solvent | Boiling Point (°C) | Dielectric Constant | Polarity | Suitability Notes |

| Water | 100 | 80.1 | High | Potential for zwitterion formation. Solubility likely low. |

| Ethanol | 78 | 24.6 | High | Good starting point. May require a co-solvent. |

| Isopropanol | 82 | 19.9 | Medium | Similar to ethanol, good for polar compounds. |

| Acetone | 56 | 21.0 | Medium | Good solvent for many organic compounds. |